[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+
Overview
Description
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+: is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a pyrrolidinone ring, and an imidothiocarbamate moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+ typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution, and the imidothiocarbamate moiety is added through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives. Reduction: Reduction reactions can target the imidothiocarbamate moiety, resulting in the formation of reduced analogs. Substitution:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to ensure selective transformations and high yields.
Major Products
Major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups, each exhibiting unique chemical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development. Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+ involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of biological activities.
Comparison with Similar Compounds
- [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+
- Piperine: An alkaloid compound from black pepper with anticancer effects through autophagy and senescence pathways .
- Hexane, Hexanol, Hexene: Compounds with similar names but different chemical structures and properties .
Uniqueness: The unique combination of a fluorophenyl group, a pyrrolidinone ring, and an imidothiocarbamate moiety distinguishes [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+ from other compounds
Properties
IUPAC Name |
methyl N'-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]carbamimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3OS/c1-19-13(15)16-7-9-6-12(18)17(8-9)11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYMNMQLLMDKKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NCC1CC(=O)N(C1)C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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